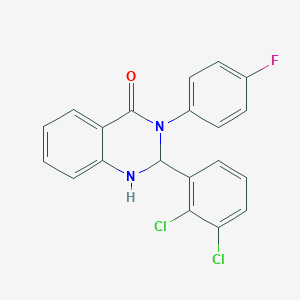
2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2,3-dichloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. This reaction is followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 2-(2,3-Dichlorphenyl)-3-(4-Fluorphenyl)-2,3-Dihydrochinazolin-4(1H)-on ähneln, gehören andere Chinazolinonderivate, wie zum Beispiel:
- 2-(2,3-Dichlorphenyl)-3-Phenylchinazolin-4(3H)-on
- 2-(2,3-Dichlorphenyl)-3-(4-Chlorphenyl)-2,3-Dihydrochinazolin-4(1H)-on
Einzigartigkeit
Was 2-(2,3-Dichlorphenyl)-3-(4-Fluorphenyl)-2,3-Dihydrochinazolin-4(1H)-on von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus halogenierten Phenylgruppen, die seine biologische Aktivität und chemische Reaktivität beeinflussen können. Das Vorhandensein sowohl von Chlor- als auch von Fluoratomen in den Phenylringen kann seine Bindungsaffinität zu bestimmten molekularen Zielstrukturen verbessern und seine Stabilität unter verschiedenen Bedingungen erhöhen.
Eigenschaften
Molekularformel |
C20H13Cl2FN2O |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-16-6-3-5-15(18(16)22)19-24-17-7-2-1-4-14(17)20(26)25(19)13-10-8-12(23)9-11-13/h1-11,19,24H |
InChI-Schlüssel |
CXBNNHQQZLDAPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate](/img/structure/B11083011.png)
![2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11083017.png)
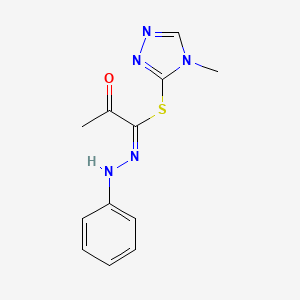
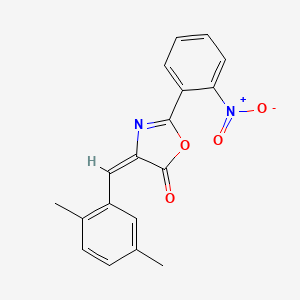
![11-(4-ethoxyphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11083030.png)

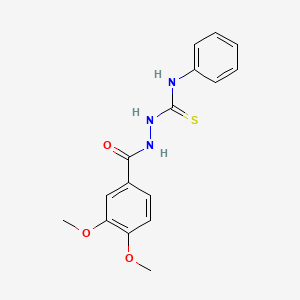
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11083065.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083070.png)
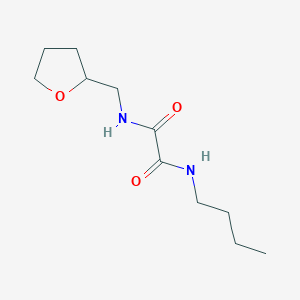
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11083075.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11083077.png)
![4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B11083085.png)
![(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11083088.png)
